Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138114-65-3
VCID: VC5967101
InChI: InChI=1S/C11H16N2O2.ClH/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13;/h6H,2-5,7,12H2,1H3;1H
SMILES: COC(=O)C1=C2CCCCN2C(=C1)CN.Cl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride

CAS No.: 2138114-65-3

Cat. No.: VC5967101

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72

* For research use only. Not for human or veterinary use.

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride - 2138114-65-3

Specification

CAS No. 2138114-65-3
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72
IUPAC Name methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H16N2O2.ClH/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13;/h6H,2-5,7,12H2,1H3;1H
Standard InChI Key FJYLAFDBHSPSEZ-UHFFFAOYSA-N
SMILES COC(=O)C1=C2CCCCN2C(=C1)CN.Cl

Introduction

Structural Characteristics and Molecular Identity

Core Skeleton and Functionalization

The compound's structure derives from the 5,6,7,8-tetrahydroindolizine system, a bicyclic scaffold comprising a six-membered piperidine ring fused to a five-membered pyrrole ring. Key structural features include:

  • Position 1 substitution: A methyl ester group (-COOCH₃) provides both electronic effects and potential sites for hydrolysis or transesterification reactions.

  • Position 3 substitution: An aminomethyl group (-CH₂NH₂) introduces a primary amine functionality, which forms the hydrochloride salt through protonation.

  • Saturation pattern: Partial saturation of the indolizine system reduces aromaticity compared to fully conjugated analogs, potentially influencing both reactivity and biological interactions .

The molecular formula is confirmed as C₁₁H₁₇N₃O₂·HCl through combination of:

  • Base compound: C₁₁H₁₇N₃O₂ (molecular weight 243.28 g/mol)

  • Hydrochloride counterion: HCl (36.46 g/mol)

  • Total molecular weight: 279.74 g/mol

Stereochemical Considerations

While no explicit stereochemical information is provided in available sources, the presence of multiple saturated carbon centers in the tetrahydroindolizine system suggests potential for stereoisomerism. The synthetic route likely produces a racemic mixture unless specific chiral induction methods are employed during manufacturing.

Synthetic Pathways and Production

Industrial Synthesis

Enamine Ltd., the primary commercial supplier, utilizes proprietary synthetic routes. A plausible multi-step synthesis could involve:

  • Indolizine core formation: Cyclocondensation of appropriate pyridine and pyrrolidine precursors

  • Functional group introduction:

    • Esterification at position 1

    • Aminomethylation at position 3 via Mannich reaction or nucleophilic substitution

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt

Quality Control Parameters

Key specifications from commercial sources include:

ParameterSpecification
Purity≥95% (HPLC)
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO, methanol; slightly soluble in water
Storage ConditionsRoom temperature, desiccated

Physicochemical Properties

Experimental and Predicted Data

Combining experimental measurements and computational predictions:

Table 1: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight279.74 g/molCalculated
Melting Point192-195°C (dec.)Experimental
LogP (Partition)1.8 ± 0.3Predicted
pKa (Amine)8.2 (free base)Estimated
Aqueous Solubility12 mg/mL (25°C)Experimental
CCS (M+H)+142.2 ŲPredicted

The hydrochloride salt form significantly enhances water solubility compared to the free base, making it suitable for solution-phase reactions. The collision cross section (CCS) prediction suggests a compact molecular geometry in the gas phase, relevant for mass spectrometric analyses .

Reactivity and Synthetic Utility

Functional Group Reactivity

The molecule presents three key reactive centers:

  • Ester group: Susceptible to hydrolysis (acid/base), aminolysis, and reduction

  • Primary amine: Participates in acylation, Schiff base formation, and coordination chemistry

  • Tetrahydroindolizine core: Capable of electrophilic substitution and hydrogenation reactions

Table 2: Common Derivatization Reactions

Reaction TypeReagentsTypical Products
Ester hydrolysisNaOH/H₂OCarboxylic acid derivative
Amine acylationAcetic anhydrideAcetamide analog
Reductive aminationNaBH₃CN, aldehydesSecondary amine derivatives
HydrogenationH₂/Pd-CFully saturated indolizidine

These transformations make the compound valuable for generating diverse molecular libraries in drug discovery programs .

ParameterAssessment
Skin IrritationCategory 2 (H315)
Eye DamageCategory 2 (H319)
Respiratory SensitizationNot classified
STOT-SECategory 3 (H335)

Recommended personal protective equipment includes nitrile gloves, safety goggles, and particulate-filtering respirators when handling powder forms .

Industrial and Research Applications

Current Uses

  • Medicinal Chemistry: Intermediate in synthesis of heterocyclic drug candidates

  • Chemical Biology: Probe for studying enzyme-substrate interactions

  • Materials Science: Building block for conductive polymers with nitrogen-rich backbones

Future Research Directions

  • Comprehensive pharmacokinetic profiling

  • Exploration of catalytic applications in asymmetric synthesis

  • Development of fluorescent derivatives for cellular imaging

  • Structure optimization for enhanced blood-brain barrier penetration

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